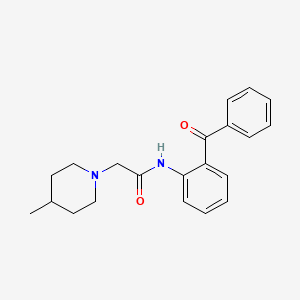

2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide, also known as DOC, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in the 1970s and was later popularized by the underground chemist Nick Sand. DOC is a potent hallucinogenic drug that is known for its intense and long-lasting effects. It is often compared to LSD and other psychedelics, but it has a unique chemical structure and mechanism of action.

作用機序

The mechanism of action of 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is found in the brain and is involved in the regulation of mood, perception, and cognition. When activated by psychedelics like 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide, the 5-HT2A receptor triggers a cascade of biochemical and physiological changes that result in altered perception, thought, and emotion. These changes are thought to underlie the hallucinogenic effects of psychedelics.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide are similar to those of other psychedelics. They include changes in perception, thought, and emotion, as well as alterations in heart rate, blood pressure, and body temperature. 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide also produces changes in brain activity, as measured by electroencephalography (EEG) and functional magnetic resonance imaging (fMRI). These changes are thought to reflect the altered state of consciousness induced by the drug.

実験室実験の利点と制限

The advantages of using 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide in lab experiments include its potency, long duration of action, and unique chemical structure. These properties make it a useful tool for studying the effects of psychedelics on the brain and behavior. However, there are also limitations to its use, including the difficulty of synthesizing the drug and the potential for adverse effects on animals or human subjects. Additionally, the legality of using 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide in research may be an issue in some countries.

将来の方向性

There are many potential future directions for research on 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide and other psychedelics. One area of interest is the development of new drugs that target the 5-HT2A receptor with greater selectivity and efficacy. Another area of interest is the investigation of the therapeutic potential of psychedelics for the treatment of mental health disorders, such as depression, anxiety, and PTSD. Additionally, there is a need for further research on the long-term effects of psychedelics on the brain and behavior, as well as their potential risks and benefits.

合成法

The synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then converted into the corresponding amide by reaction with acryloyl chloride in the presence of a base. Finally, the amide is chlorinated with thionyl chloride to yield 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide. The synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide is a complex process that requires specialized equipment and expertise.

科学的研究の応用

2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide has been used in scientific research to study the effects of psychedelics on the brain and behavior. It has been shown to activate the serotonin 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelics. 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide has also been used in animal studies to investigate the role of serotonin in the regulation of mood, cognition, and social behavior. Additionally, 2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylacrylamide has been used in studies of drug discrimination, tolerance, and dependence.

特性

IUPAC Name |

(Z)-2-chloro-N-(2,5-dimethoxyphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-21-13-8-9-16(22-2)15(11-13)19-17(20)14(18)10-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVACAXFBSWKOGR-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CC=C2)/Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)

![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)

![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)

![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)